![molecular formula C7H6ClN3O2 B13452824 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a unique scaffold that has shown significant biological activities. It is particularly noted for its kinase inhibitory properties .
Métodos De Preparación
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then subjected to acid hydrolysis to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen cyanide for cyanation, acids for hydrolysis, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on various biological pathways.
Mecanismo De Acción
The mechanism by which 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as kinases. It binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .
Comparación Con Compuestos Similares
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[3,4-b]pyrazine: Used in different synthetic applications and biological studies.
The uniqueness of this compound lies in its potent kinase inhibitory activity, which is less pronounced in other similar compounds .
Propiedades
Fórmula molecular |
C7H6ClN3O2 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-3-10-6-5(4)8-1-2-9-6;/h1-3H,(H,9,10)(H,11,12);1H |
Clave InChI |
JOCSJPOTNDNORY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C(=CN2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
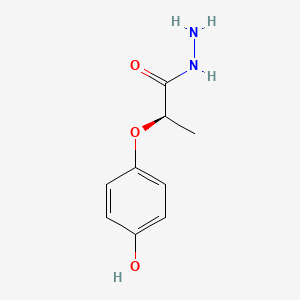
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)
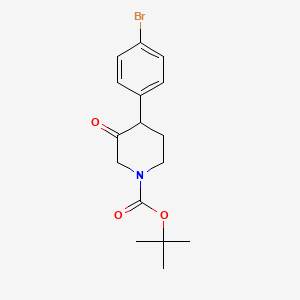
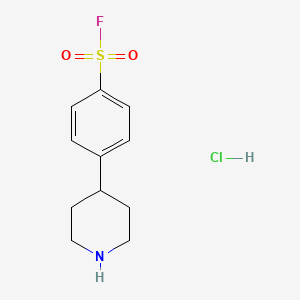

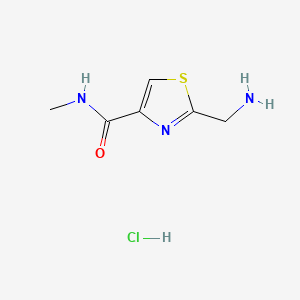
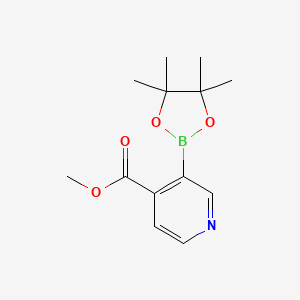
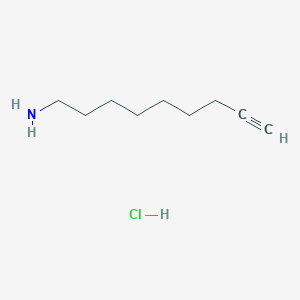
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
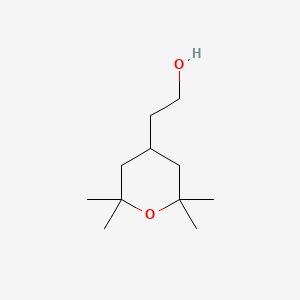
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
